8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of a methyl group at the 8th position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinaldine (2-methylquinoline) in the presence of a suitable catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired reduction . Another method involves the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as hydrogenation, purification, and crystallization to obtain the hydrochloride salt of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form fully saturated derivatives.
Substitution: The methyl group at the 8th position can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinoline derivatives, and substituted tetrahydroquinolines .
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in biological processes. For example, it may act as an inhibitor of certain enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
2-Methyl-1,2,3,4-tetrahydroquinoline: Another similar compound with a methyl group at the 2nd position.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a methyl group at the 7th position.
Uniqueness
8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-4-2-5-9-6-3-7-11-10(8)9;/h2,4-5,11H,3,6-7H2,1H3;1H |
InChI Key |
LTPPWCKOWCNGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2.Cl |
Origin of Product |
United States |
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